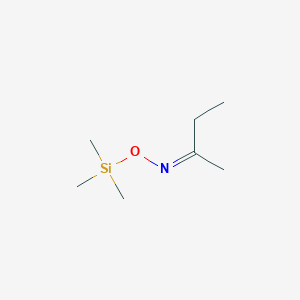
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile is a heterocyclic organic compound characterized by a three-membered azirine ring. This compound is notable for its high ring strain, which imparts significant reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2H-azirine-2-carbonitrile can be achieved through several methods:
Neber Rearrangement: This classical approach involves the rearrangement of oxime derivatives in the presence of base and tosyl chloride.
Decomposition of Vinyl Azides: This method involves the thermal or photolytic decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamine precursors can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the radical addition and subsequent cyclization of alkynes.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the above synthetic routes provide a foundation for scalable production.
Chemical Reactions Analysis
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile undergoes various chemical reactions due to its strained ring structure:
Oxidation: The compound can be oxidized to form oxazoles and isoxazoles under acidic conditions.
Reduction: Reduction reactions can convert azirines to aziridines, which are less strained and more stable.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.
Common reagents used in these reactions include phenyliodine (III) diacetate (PIDA) for oxidative cyclization and triethylamine for cyclodimerization . Major products formed from these reactions include indoles, pyrroles, oxazoles, and pyridines .
Scientific Research Applications
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-2H-azirine-2-carbonitrile involves its high ring strain, which makes it highly reactive. The compound can act as a nucleophile, electrophile, dienophile, or dipolarophile in various chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
2-Methyl-3-phenyl-2H-azirine-2-carbonitrile can be compared with other azirine derivatives such as:
3-Methyl-2H-azirine-2-carboxylic acid: Known for its antimicrobial activity.
2-Phenyl-3H-azirine: Used in the synthesis of various heterocyclic compounds.
2H-Azirine-2-carboxylic acids: Exhibits antibacterial activity and is used in antibiotic development.
Properties
CAS No. |
62072-09-7 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-methyl-3-phenylazirine-2-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
MHKMTLRWPQHLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)




![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)


